molecular formula C5H8BrN B1265816 5-Bromovaleronitrile CAS No. 5414-21-1

5-Bromovaleronitrile

Cat. No.: B1265816
CAS No.: 5414-21-1
M. Wt: 162.03 g/mol
InChI Key: NWWWGAKVHCSAEU-UHFFFAOYSA-N
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Description

5-Bromovaleronitrile: is an organic compound with the molecular formula C5H8BrN This compound . This compound is characterized by the presence of a bromine atom attached to the fifth carbon of a pentanenitrile chain. It is a colorless to light yellow liquid with a molecular weight of 162.03 g/mol .

Mechanism of Action

5-Bromovaleronitrile, also known as 5-Bromopentanenitrile, is a chemical compound with the molecular formula C5H8BrN . This article aims to provide a comprehensive overview of the mechanism of action of this compound, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

It is known to be used as a reactant in the preparation of other compounds .

Biochemical Pathways

It is used as a reactant in the synthesis of other compounds, such as a key intermediate benzyl (methyl)amino)pentanenitrile, which is used in the synthesis of N-methylcadaverine .

Biochemical Analysis

Biochemical Properties

5-Bromopentanenitrile plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, 5-Bromopentanenitrile can react with potassium cyanide to form 5-Bromovaleronitrile, which is a key intermediate in the synthesis of other nitrile compounds . The interactions of 5-Bromopentanenitrile with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates that participate in further biochemical transformations.

Cellular Effects

5-Bromopentanenitrile has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 5-Bromopentanenitrile can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes . Additionally, 5-Bromopentanenitrile can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to alterations in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 5-Bromopentanenitrile involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, 5-Bromopentanenitrile can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, 5-Bromopentanenitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromopentanenitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopentanenitrile can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 5-Bromopentanenitrile in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 5-Bromopentanenitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 5-Bromopentanenitrile have been associated with liver toxicity in animal models, characterized by increased levels of liver enzymes and histopathological changes . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

5-Bromopentanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One of the key metabolic pathways involves its conversion to this compound through the action of cytochrome P450 enzymes . This conversion is crucial for the subsequent synthesis of other chemical compounds. Additionally, 5-Bromopentanenitrile can affect metabolic flux by altering the activity of enzymes involved in its metabolism, leading to changes in the levels of metabolites.

Transport and Distribution

The transport and distribution of 5-Bromopentanenitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 5-Bromopentanenitrile can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 5-Bromopentanenitrile within tissues is also influenced by its chemical properties, such as its lipophilicity and solubility.

Subcellular Localization

The subcellular localization of 5-Bromopentanenitrile is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments or organelles through the action of targeting signals or post-translational modifications. For example, 5-Bromopentanenitrile can be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . The subcellular localization of 5-Bromopentanenitrile can influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromovaleronitrile can be synthesized through the reaction of 1,4-dibromobutane with sodium cyanide . The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromovaleronitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted pentanenitriles.

    Reduction: 5-Aminopentanenitrile.

    Oxidation: 5-Bromopentanoic acid.

Scientific Research Applications

Chemistry: 5-Bromovaleronitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of N-methylcadaverine and other alkylated derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of nitrile compounds on cellular processes. It is also explored for its potential use in the synthesis of biologically active molecules .

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. It serves as a building block for the synthesis of complex molecules used in various industrial applications .

Comparison with Similar Compounds

Comparison: 5-Bromovaleronitrile is unique due to its specific chain length and the position of the bromine atom. Compared to 4-Bromobutyronitrile and 3-Bromopropionitrile, it has a longer carbon chain, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom at the fifth position also makes it distinct from 5-Chlorovaleronitrile and 7-Bromoheptanenitrile, which have different halogen atoms or chain lengths .

Properties

IUPAC Name

5-bromopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWWGAKVHCSAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202487
Record name 5-Bromopentanenitrile
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Molecular Weight

162.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5414-21-1
Record name 5-Bromovaleronitrile
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Record name 5-Bromopentanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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